

Operational Safety & Handling Guide: Ethyl 2-amino-6-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 2-amino-6-nitrobenzoate

CAS No.: 115156-25-7

Cat. No.: B045722

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Chemical Identity & Strategic Relevance

Ethyl 2-amino-6-nitrobenzoate (also known as Ethyl 6-nitroanthranilate) is a critical pharmacophore intermediate.^[1] It is primarily utilized in the synthesis of fused heterocyclic systems—specifically quinazolines and benzodiazepines—which serve as scaffolds for anti-tumor, anti-viral, and diuretic drug candidates.^[1]

Unlike its para-isomer (Ethyl 4-amino-2-nitrobenzoate), the 2,6-substitution pattern creates significant steric strain and electronic push-pull effects between the electron-withdrawing nitro group and the electron-donating amino group.^[1] This unique electronic environment necessitates specific handling protocols distinct from generic nitroanilines.^[1]

Physicochemical Profile

Property	Specification / Data	Source/Rationale
Chemical Name	Ethyl 2-amino-6-nitrobenzoate	IUPAC
Parent Acid CAS	50573-74-5 (2-Amino-6-nitrobenzoic acid)	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	Stoichiometry
Molecular Weight	210.19 g/mol	Calculated
Physical State	Yellow to Orange Crystalline Solid	Conjugated nitro-aniline chromophore
Solubility	Soluble in DMSO, DMF, EtOAc; Insoluble in Water	Lipophilic ester functionality
Melting Point	~100–108 °C (Predicted based on isomers)	Structural Analog Analysis

Hazard Identification & Toxicology (GHS Framework)

Note: Specific toxicological data for the ethyl ester is limited.[1] The following assessment is derived from the parent acid (CAS 50573-74-5) and validated Structural Activity Relationship (SAR) models for nitroanthranilates.

Core GHS Classifications

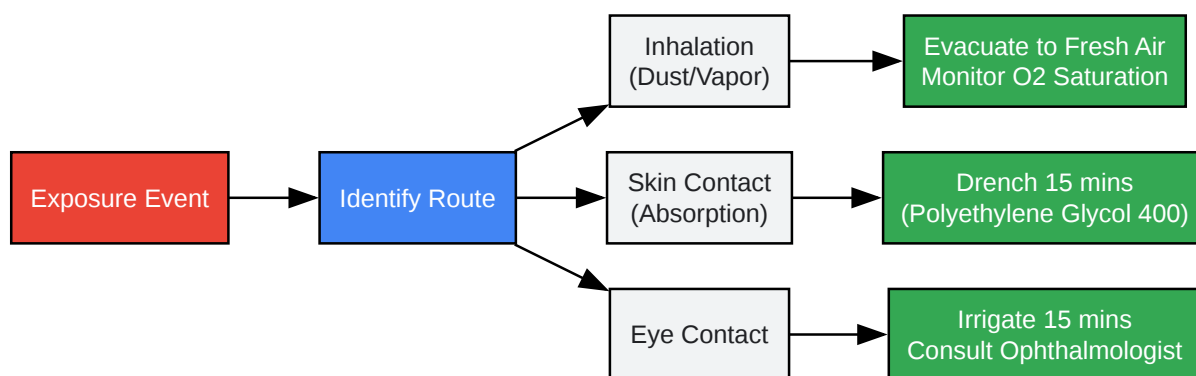
- Skin Corrosion/Irritation: Category 2 (H315)[2]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
- Combustible Dust: Warning (If processed in micronized form)

Toxicological Mechanism of Action[1][3]

- **Metabolic Activation (Nitroreduction):** Upon ingestion or inhalation, the nitro group (-NO₂) is susceptible to enzymatic reduction by hepatic nitroreductases.[1] This yields hydroxylamine intermediates (-NHOH), which are potent electrophiles capable of binding to DNA and cellular proteins, posing a risk of genotoxicity or methemoglobinemia [2].[1]
- **Sensitization Potential:** The ortho-amino ester motif allows the molecule to act as a hapten. [1] It can form covalent bonds with skin proteins (Schiff base formation), leading to Allergic Contact Dermatitis (ACD) upon repeated exposure.[1]

Safety Decision Matrix (DOT Visualization)

The following decision tree outlines the immediate response protocols based on exposure type.



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Figure 1: Immediate Response Decision Matrix for Acute Exposure.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

- **Primary Containment:** All weighing and transfer operations must be conducted within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]
- **Static Dissipation:** Due to the nitro group's potential for energetic decomposition, all equipment must be grounded. Use anti-static liners for weighing.[1]

PPE Selection Rationale

Protection Zone	Recommended Equipment	Scientific Rationale
Respiratory	N95 (minimum) or P100 HEPA	Prevents inhalation of particulates that may undergo metabolic nitroreduction.[1]
Dermal (Hands)	Double Gloving: Nitrile (Outer) / Laminate (Inner)	Nitro-aromatics can permeate standard latex.[1] Laminate films provide broad chemical resistance.[1]
Ocular	Chemical Goggles (Not Safety Glasses)	Prevent crystalline dust migration into the lacrimal duct.[1]
Body	Tyvek® 400 Lab Coat	Non-woven material prevents dust entrapment in fibers (unlike cotton).[1]

Safe Handling Protocol: Synthesis & Isolation

Context: This compound is often subjected to diazotization or reduction reactions.[1] The following workflow ensures stability during these high-energy transformations.

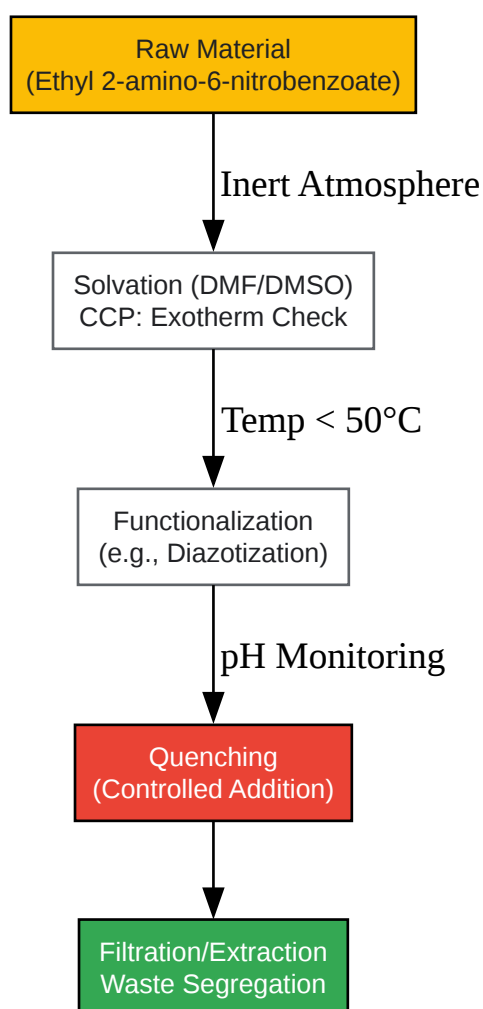
Step-by-Step Methodology

- Pre-Handling Check: Verify the absence of strong reducing agents (e.g., Hydrazine, LiAlH_4) in the immediate vicinity unless part of the controlled reaction.[1] Incompatible mixing can lead to rapid exotherms.[1]
- Solvation: Dissolve the solid in a polar aprotic solvent (DMSO or DMF) slowly.
 - Caution: Avoid acetone if strong bases are present to prevent Janovsky-like color reactions or polymerization.[1]
- Reaction Monitoring: When reducing the nitro group to the diamine (a common next step), maintain temperature $<50^\circ\text{C}$ to prevent thermal runaway of the intermediate hydroxylamine.

- Waste Segregation:
 - Solid Waste: Segregate into "Toxic Solids - Nitro Compounds." [1]
 - Liquid Waste: Do not mix with oxidative waste (Nitric acid/Peroxides). [1]

Synthesis Workflow Diagram

This diagram illustrates the critical control points (CCPs) during the use of this material in drug scaffold synthesis.



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Figure 2: Critical Control Points in the Synthetic Workflow.

Storage & Stability

- Temperature: Store at 2–8°C (Refrigerated). While the nitro group is stable at room temperature, the amino ester functionality is prone to slow hydrolysis or oxidation (browning) over time.[1]
- Atmosphere: Store under Argon or Nitrogen.[1] Oxygen promotes the formation of N-oxide impurities.[1]
- Incompatibilities:
 - Strong Acids: Hydrolysis of the ester to the parent acid.
 - Strong Bases: Hydrolysis or nucleophilic attack on the aromatic ring.[1]
 - Reducing Metals (Zn/Fe): Uncontrolled reduction to the diamine.[1]

Emergency Response (Spill & Fire)

Spill Cleanup (Dry Solid)

- Evacuate: Clear the area of non-essential personnel.
- Dampen: Gently mist the spill with an inert solvent (e.g., heptane) or water (if compatible with floor material) to suppress dust generation.[1] Do not dry sweep.[1]
- Collect: Use a HEPA-filtered vacuum or wet-wiping method.[1]
- Decontaminate: Wash surface with a mild surfactant followed by a 5% sodium carbonate solution to neutralize any hydrolyzed acid traces.[1]

Firefighting Measures

- Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NO_x) and Carbon Monoxide.[1]
- Extinguishing Media: Water spray, Dry Chemical, or CO₂. [1]

- Special Note: Do not use a solid water stream, as it may scatter the light powder, increasing dust explosion risk.[1]

References

- Patterson, S., & Wyllie, S. (2014).[1] Nitro drugs: current and emerging trends. In Topics in Medicinal Chemistry. Springer.[1] (Contextual reference for nitro-reduction toxicity mechanisms).
- European Patent Office. (2012).[1] Patent CN102924314A: Preparation method of 2-amino-6-nitrobenzoic acid.[1] Retrieved from

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